Sulfamoyl chloride

Vue d'ensemble

Description

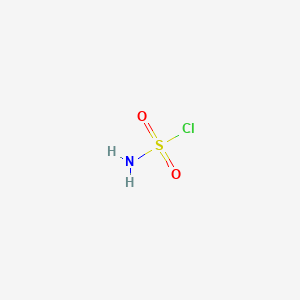

Sulfamoyl Chloride is an organosulfur compound with the molecular formula ClH2NO2S . It has a molecular weight of 115.54 . It is used as a reagent in numerous synthetic transformations, enabling the synthesis of sulfonamides .

Synthesis Analysis

Sulfamoyl Chloride can be synthesized from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . Another method involves the reaction of 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine with 5-substituted-1,3,4-oxadiazole-2-thiol .

Molecular Structure Analysis

The InChI code for Sulfamoyl Chloride is 1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4) and the InChI key is QAHVHSLSRLSVGS-UHFFFAOYSA-N .

Chemical Reactions Analysis

Sulfamoyl Chloride can undergo Suzuki Miyaura coupling with amines to produce a diverse set of sulfamides, sulfamates, and sulfonamides .

Physical And Chemical Properties Analysis

Sulfamoyl Chloride is a solid or semi-solid or liquid or lump . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Applications De Recherche Scientifique

Sulfonamide Synthesis via Suzuki–Miyaura Coupling

Sulfuric chloride serves as a linchpin in palladium-catalyzed three-component synthesis of sulfonamides. In this process, in situ generated sulfamoyl chlorides react with boronic acids through Suzuki–Miyaura coupling, yielding diverse sulfonamides in moderate to high yields with excellent selectivity . This method has broad functional group tolerance and is particularly useful for constructing complex molecules.

Aliphatic Sulfonamide Formation

Sulfamoyl chlorides enable the straightforward synthesis of aliphatic sulfonamides. Upon loss of a proton, silyl radicals abstract chlorine atoms from sulfamoyl chlorides, leading to regioselective Giese addition to alkenes. This process generates C-centered radicals, facilitating the formation of aliphatic sulfonamides .

Sulfonamide Derivatives as Agrochemicals

Sulfonamide-containing compounds serve as agrochemicals, including herbicides, fungicides, and insecticides. By modifying the sulfonamide scaffold, researchers design molecules with specific biological activities. These derivatives play a role in crop protection and pest management.

Mécanisme D'action

Target of Action

Sulfamoyl chloride is a versatile compound that interacts with various targets. Its primary targets are amines and alcohols . The compound forms a sulfonyl chloride intermediate that engages with these targets to yield a sulfonamide or sulfonyl chloride, respectively .

Mode of Action

The mode of action of sulfamoyl chloride involves the sulfur dioxide molecule reacting with a chlorinating agent to form a sulfonyl chloride intermediate . This intermediate then reacts with an amine or alcohol to produce a sulfonamide or sulfonyl chloride . This process allows sulfamoyl chloride to modify the structure of its targets, enabling the synthesis of a wide range of organic compounds.

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides .

Result of Action

The result of sulfamoyl chloride’s action is the formation of sulfonamides or sulfonyl chlorides . These compounds have a wide range of applications in various fields, including medicine and agriculture .

Action Environment

The action of sulfamoyl chloride can be influenced by environmental factors such as temperature, pH, and the presence of other reactive species. For instance, the compound’s reactivity might increase at lower temperatures . Additionally, its stability could be affected by moisture, as it’s known to be hygroscopic .

Safety and Hazards

Propriétés

IUPAC Name |

sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHVHSLSRLSVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228396 | |

| Record name | Chlorosulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamoyl chloride | |

CAS RN |

7778-42-9 | |

| Record name | Chlorosulfamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorosulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROSULFAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MMZ8TWQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

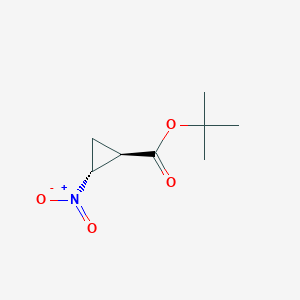

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)

![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)

![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)

![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)

![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)

![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)